9H-Carbazol-3-amine
Overview
Description
9H-Carbazol-3-amine is an organic compound with the molecular formula C12H10N2. It belongs to the class of carbazole derivatives, which are known for their photochemical and thermal stability, as well as their good hole-transport ability
Mechanism of Action
Target of Action
Related carbazole compounds have been found to interact with various enzymes such as pepsin and trypsin
Mode of Action
It’s known that carbazole derivatives can interact with their targets through various mechanisms, including hydrogen bonds and van der waals forces . The interaction of 9H-Carbazol-3-amine with its targets could potentially result in changes to the target’s function or structure, but more research is needed to confirm this.
Biochemical Pathways
For instance, some carbazole derivatives have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Result of Action
Carbazole derivatives have been shown to have a wide range of pharmacological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
9H-Carbazol-3-amine plays a significant role in biochemical reactions, particularly in the context of organic electronic devices and potential biomedical applications. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its high electron mobility and favorable electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells . Additionally, this compound can act as a chromogenic substrate in immunohistochemistry, where it interacts with horseradish peroxidase (HRP)-conjugated secondary antibodies to visualize antigen locations .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of organic electronic devices, the compound’s high electron mobility can impact cellular processes related to electron transport . Furthermore, its use as a chromogenic substrate in immunohistochemistry highlights its role in visualizing cellular components, thereby aiding in the study of cellular functions and structures .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to DNA, proteins, and enzymes, influencing their activity. For instance, its interaction with HRP in immunohistochemistry involves the oxidation of the compound, leading to the formation of a colored precipitate that visualizes the location of the antigen . Additionally, its high electron mobility and favorable electronic properties suggest potential interactions with other biomolecules involved in electron transport and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced electron transport and improved visualization in immunohistochemistry. At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in experimental settings .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues. Understanding these interactions is crucial for optimizing its applications in biochemical and biomedical fields .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is vital for its role in electron transport and signaling pathways, as well as its use in immunohistochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-amine typically involves the functionalization of carbazole at the 3-position. One common method is the Buchwald-Hartwig amination, where carbazole is reacted with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or dimethylformamide and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-3-imine derivatives.
Reduction: Reduction reactions can convert it to carbazole-3-amine derivatives with different substituents.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
9H-Carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent charge transport properties
Comparison with Similar Compounds
- 9-Ethyl-9H-carbazol-3-amine
- 3,6-Dimethyl-9H-carbazole
- 2,3-Dimethoxy-9H-carbazole
- 9-Nitroso-9H-carbazole
Comparison: Compared to these similar compounds, 9H-Carbazol-3-amine is unique due to its specific functionalization at the 3-position, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and efficient charge transport .
Properties
IUPAC Name |
9H-carbazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSYZHFYNDZXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213215 | |
Record name | 9H-Carbazol-3-amine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6377-12-4 | |
Record name | Carbazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6377-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006377124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazol-3-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazol-3-amine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQJ9EB2BT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 9H-Carbazol-3-amine features a planar carbazole ring system, as confirmed by crystallographic studies. [, , , ]. This planarity, along with the presence of a reactive amine group, allows for diverse chemical modifications and facilitates π-π stacking interactions, making it valuable in designing new materials. [, ].
A: Studies reveal that this compound derivatives exhibit C—H⋯π and π—π interactions, which contribute to the formation of intricate three-dimensional supramolecular networks in the solid state. [, ]. These interactions can influence the material's physical properties, such as solubility and melting point.
A: The introduction of substituents on the phenyl ring of this compound imines can impact the planarity between the phenyl and carbazole moieties. []. This influence, characterized by varying dihedral angles, can be substantial, ranging from 1° to 37°, depending on the substituent's nature and position. [].
A: One-pot, three-component reactions have proven to be efficient and regioselective methods for synthesizing complex this compound derivatives. For example, indolo[3,4-a]acridine derivatives were successfully synthesized using 9-ethyl-9H-carbazol-3-amine, aldehydes, and 5,5-dimethyl cyclohexane-1,3-dione in ethanol under catalyst-free conditions. []. Similarly, pyrido[2,3-c]carbazole derivatives were prepared via reactions of 9-ethyl-9H-carbazol-3-amine, aromatic aldehydes, and either cyclopentane-1,3-dione or tetronic acid in refluxing ethanol. [].
A: Yes, NiFe2O4@SiO2 nanoparticles functionalized with alkyl sulfonic acid groups have been successfully employed as efficient catalysts for the synthesis of 3-(9-methyl-9H-carbazol-3-yl)-2-arylthiazolidin-4-one derivatives. []. These catalysts demonstrate high activity and reusability, highlighting their potential in developing sustainable synthetic methodologies.
A: DFT calculations, utilizing various functionals such as B3LYP, CAM-B3LYP, B3PW91, PBEPBE, and WB97XD, have been employed to gain insights into the molecular geometry and electronic properties of this compound derivatives. []. This computational approach allows researchers to predict molecular structures, bond lengths, bond angles, and dihedral angles, providing a theoretical basis for understanding structure-property relationships.
A: Yes, this compound derivatives show promise as materials for organic light-emitting diodes (OLEDs). For example, Ir(III) complexes containing a this compound moiety as part of a crosslinkable hole injection layer (HIL) material significantly enhanced the operational lifetime of green phosphorescent OLEDs. [].
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